molecular formula C20H23NO3S B607781 GSK2200150A CAS No. 1443138-53-1

GSK2200150A

Katalognummer: B607781
CAS-Nummer: 1443138-53-1
Molekulargewicht: 357.46
InChI-Schlüssel: NCRPMBWORFWNGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

GSK2200150A unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Efficacy and Potency

The efficacy of GSK2200150A has been evaluated through various studies. Notably, it demonstrated a minimum inhibitory concentration (MIC) of 0.38 µM against the H37Rv strain of Mycobacterium tuberculosis, indicating potent anti-tubercular activity . In comparative studies, this compound showed favorable results when assessed alongside other compounds targeting MmpL3, reinforcing its potential as a lead compound in TB treatment .

Case Studies and Research Findings

  • High-Throughput Screening Campaigns : this compound was identified during high-throughput screening campaigns aimed at discovering new anti-tuberculosis agents. The compound was part of a larger library that included approximately 20,000 molecules characterized by good cell membrane permeability and drug-like properties. The screening resulted in the identification of 177 small molecules with promising activity against Mycobacterium tuberculosis .
  • Structure-Activity Relationship Studies : Subsequent research focused on optimizing the structure-activity relationship (SAR) of this compound and related compounds. These studies aimed to enhance potency while minimizing toxicity. For instance, modifications to the spirocyclic core were explored to improve binding affinity to MmpL3 without compromising drug-like characteristics .
  • Toxicity Assessments : Toxicity evaluations indicated that while some analogs of this compound exhibited high potency against Mycobacterium tuberculosis, they also displayed varying levels of cytotoxicity in human cell lines. This highlights the importance of balancing efficacy and safety in drug development .

Comparative Data Table

The following table summarizes key data regarding this compound and its analogs in terms of MIC values and cytotoxicity:

CompoundMIC (μM)Cytotoxicity (IC50 THP1)Target Protein
This compound0.38>50 µMMmpL3
Analog 10.25>40 µMMmpL3
Analog 20.47>30 µMMmpL3
Analog 30.19>20 µMMmpL3

Vergleich Mit ähnlichen Verbindungen

GSK2200150A ist aufgrund seines Spirozyklus-Kerns einzigartig, der ihn von anderen Anti-Tuberkulose-Wirkstoffen unterscheidet. Ähnliche Verbindungen umfassen:

Die Einzigartigkeit von this compound liegt in seiner neuartigen Struktur und seinem Wirkmechanismus, wodurch es eine wertvolle Ergänzung des Arsenals von Anti-Tuberkulose-Wirkstoffen darstellt .

Biologische Aktivität

GSK2200150A is a compound identified through high-throughput screening (HTS) aimed at discovering new anti-tuberculosis (TB) agents. This spiro compound has emerged as a promising candidate due to its potent biological activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, structure-activity relationships (SAR), and relevant case studies.

This compound primarily targets the mycobacterial cell wall synthesis, specifically inhibiting the MmpL3 protein, which is crucial for transporting mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to compromised cell integrity and eventual bacterial death.

  • MmpL3 Inhibition : MmpL3 is a flippase involved in the transport of trehalose monomycolate (TMM), a precursor for mycolic acid biosynthesis. Inhibition of MmpL3 by this compound results in decreased synthesis of trehalose dimycolate (TDM) and mycolyl arabinogalactan, leading to accumulation of TMM and impaired cell wall formation .

Efficacy

The biological activity of this compound has been quantitatively assessed through various studies, highlighting its effectiveness against Mtb.

  • Minimum Inhibitory Concentration (MIC) : this compound demonstrates a remarkable MIC value of 0.38 µM, indicating strong anti-TB activity compared to other compounds in its class .

Table 1: Comparative MIC Values of Anti-TB Compounds

CompoundMIC (µM)
This compound0.38
Isoniazid0.1
SQ1090.5
BM2121.5

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the spiro structure can significantly influence the potency of this compound. The presence of specific functional groups enhances its binding affinity to MmpL3.

  • Optimal Structural Features : The spiro framework appears to be critical for maintaining biological activity, with certain substitutions improving efficacy while others diminish it. For instance, variations in the substituents on the spiro scaffold have been systematically explored to optimize potency against Mtb .

Case Studies

Several studies have investigated the biological activity of this compound in both in vitro and in vivo settings:

  • In Vitro Studies : In laboratory settings, this compound was tested against various strains of Mtb, demonstrating consistent bactericidal effects across multidrug-resistant strains.
  • In Vivo Efficacy : Animal models have shown that treatment with this compound leads to significant reductions in bacterial load in infected tissues, supporting its potential use as a therapeutic agent .

Eigenschaften

IUPAC Name

1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRPMBWORFWNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.